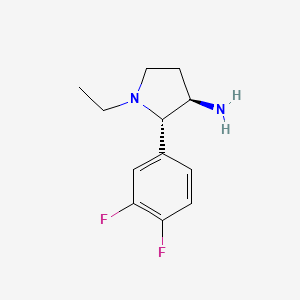

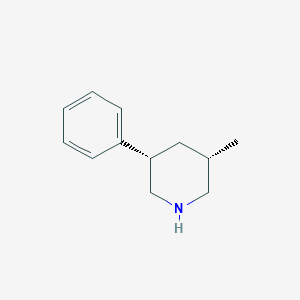

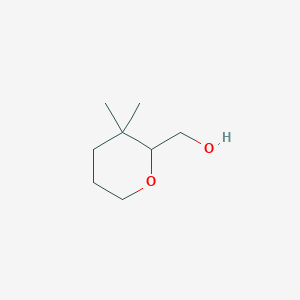

![molecular formula C6H5ClN4 B6619558 5-chloro-3H-imidazo[4,5-b]pyridin-2-amine CAS No. 1440427-87-1](/img/structure/B6619558.png)

5-chloro-3H-imidazo[4,5-b]pyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-chloro-3H-imidazo[4,5-b]pyridin-2-amine is a compound that belongs to the imidazopyridines group . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazopyridines has been described in recent years using various catalysts . For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Molecular Structure Analysis

The molecular structure of imidazopyridines, including 5-chloro-3H-imidazo[4,5-b]pyridin-2-amine, was elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction, and theoretical study using the DFT method .Chemical Reactions Analysis

The alkylation reaction of the compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3, and N4 regioisomers .科学的研究の応用

Antimicrobial Features

Imidazo[4,5-b]pyridine derivatives, including 5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine, have been studied for their antimicrobial features . These compounds have shown promising results in experimental and theoretical studies, indicating their potential use in the development of new antimicrobial agents .

Anti-inflammatory and Analgesic Properties

Imidazo[4,5-b]pyridines are known to exhibit anti-inflammatory and analgesic properties . This makes them potential candidates for the development of nonsteroidal anti-inflammatory drugs .

Antidepressant Potential

Some imidazo[4,5-b]pyridines have shown antidepressant activity . This suggests that 5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine could be explored for potential use in the treatment of depression .

Cardiotonic Activity

Imidazo[4,5-b]pyridine-based drugs, such as sulmazole, act as cardiotonic agents . This indicates the potential of 5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine in the development of new cardiotonic drugs .

Antiviral and Antimicrobial Activities

Imidazo[4,5-b]pyridines have been reported to possess antiviral and antimicrobial activities . This suggests that 5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine could be used in the development of new antiviral and antimicrobial agents .

Use in Material Science

Imidazo[4,5-b]pyridine derivatives also possess the potential for numerous applications of proton- and charge-transfer processes in organometallic chemistry and in material science owing to their special structural characteristics . This suggests that 5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine could be used in the development of new materials .

Optoelectronic Devices and Sensors

Imidazo[4,5-b]pyridine derivatives have shown great potential in several research areas, including the development of optoelectronic devices and sensors . This indicates the potential use of 5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine in these fields .

Anti-cancer Drugs

Imidazo[4,5-b]pyridine derivatives have been reported in different technological applications, such as anti-cancer drugs . This suggests that 5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine could be explored for potential use in the development of new anti-cancer drugs .

作用機序

Target of Action

The compound 5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine is known to target Akt , a protein kinase involved in cell survival and growth . It also targets anaplastic lymphoma kinase (ALK) , which plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .

Mode of Action

The compound interacts with its targets by inhibiting their activity. For instance, it potently inhibits intracellular Akt activation and its downstream target PRAS40 . In the case of ALK, the compound is part of a series of potent ALK inhibitors .

Biochemical Pathways

The compound influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, and more . For example, it can affect the PI3K/Akt/mTOR pathway, which is involved in cell cycle progression, growth, and survival .

Pharmacokinetics

They are designed to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

The inhibition of Akt and ALK by 5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine can lead to the suppression of cell growth and induction of apoptosis, particularly in cancer cells . This makes the compound a potential candidate for cancer treatment .

特性

IUPAC Name |

5-chloro-1H-imidazo[4,5-b]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H3,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQPXVICOJKSEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC(=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

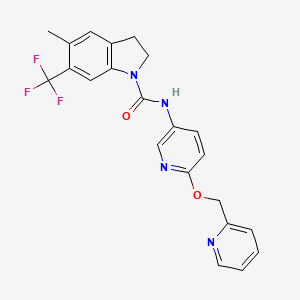

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619516.png)

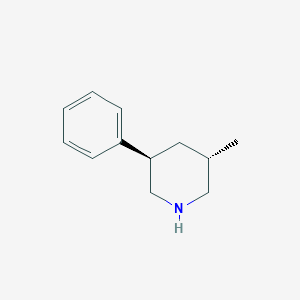

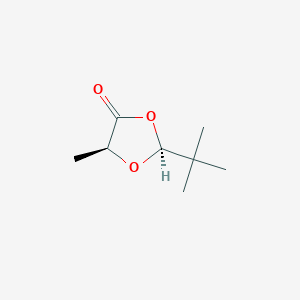

![tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619522.png)

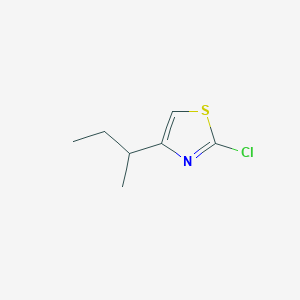

![tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619523.png)

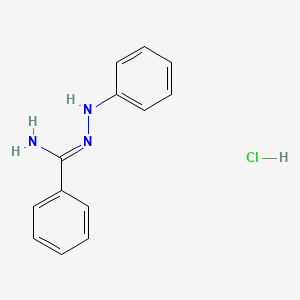

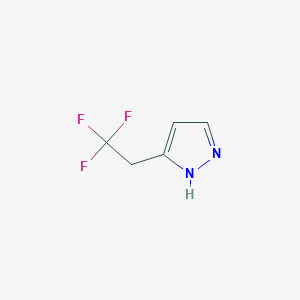

![ethyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6619584.png)